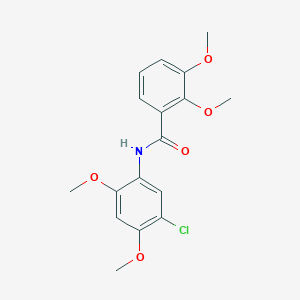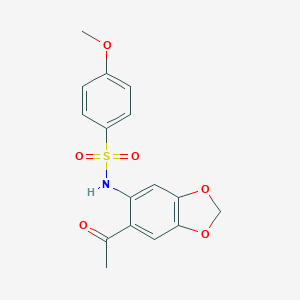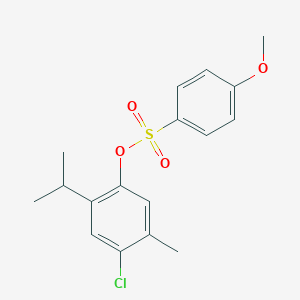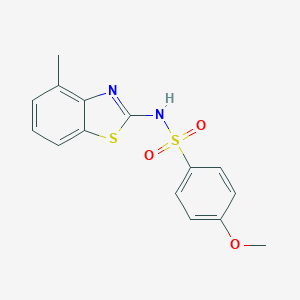
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide, also known as CDMB, is a compound that has been widely studied for its potential therapeutic applications. CDMB is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities, including antitumor and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is not fully understood, but several studies have provided insights into its mode of action. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has also been found to inhibit the activity of histone deacetylases, which are involved in regulating gene expression. These effects may contribute to the antitumor and anti-inflammatory effects of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to exhibit several biochemical and physiological effects. In cancer cells, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Inflammatory cytokines and chemokines have been found to be downregulated by N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide, which may contribute to its anti-inflammatory effects. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to exhibit potent antitumor and anti-inflammatory effects, making it a promising candidate for further research. However, there are also limitations to using N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has not been extensively studied in animal models, and its toxicity and pharmacokinetics need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide. One potential application of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is in the treatment of cancer. Further studies are needed to investigate the antitumor effects of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide in animal models and to determine its toxicity and pharmacokinetics. Additionally, more research is needed to elucidate the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide and to identify its molecular targets.
Another potential application of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is in the treatment of inflammatory diseases. Further studies are needed to investigate the anti-inflammatory effects of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide in animal models and to determine its toxicity and pharmacokinetics. Additionally, more research is needed to identify the molecular targets of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide in the inflammatory pathway.
In conclusion, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its antitumor and anti-inflammatory effects make it a promising candidate for further research. However, more research is needed to elucidate its mechanism of action, toxicity, and pharmacokinetics, and to identify its molecular targets.
Synthesemethoden
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is in the treatment of cancer. Several studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide exhibits potent antitumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its antitumor effects, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has also been found to exhibit anti-inflammatory effects. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Produktname |
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide |
|---|---|
Molekularformel |
C17H18ClNO5 |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-7-5-6-10(16(13)24-4)17(20)19-12-8-11(18)14(22-2)9-15(12)23-3/h5-9H,1-4H3,(H,19,20) |
InChI-Schlüssel |
SHHIZMAOROYVLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)




![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)







